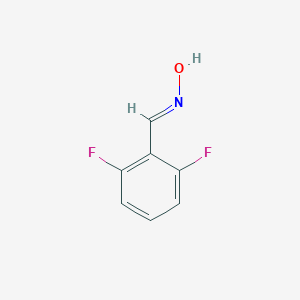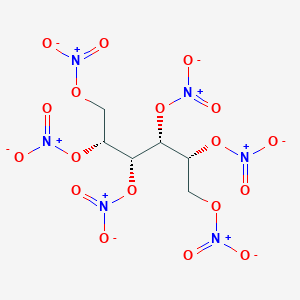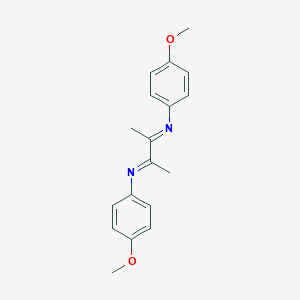
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine is a compound that is widely used in scientific research due to its unique properties. This compound is a type of diimine, which is a class of organic compounds that contain two nitrogen atoms connected by a double bond. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. The compound has also been found to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine in lab experiments is its unique properties. The compound has been found to have multiple biological effects, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of 2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine in scientific research. One area of interest is the development of new drugs based on the compound's unique properties. The compound has also been found to have potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine is a compound with unique properties that has been widely used in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied. It has been found to have multiple biological effects, making it a useful tool for studying various biological processes. However, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Synthesemethoden
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine can be synthesized using various methods. One of the commonly used methods is the reaction of 4-methoxyaniline with 2,3-dibromobutane in the presence of a palladium catalyst. The reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine has been widely used in scientific research due to its unique properties. The compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has been used in the development of new drugs and as a tool for studying various biological processes.
Eigenschaften
CAS-Nummer |
19215-52-2 |
|---|---|
Produktname |
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine |
Molekularformel |
C18H20N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine |
InChI |
InChI=1S/C18H20N2O2/c1-13(19-15-5-9-17(21-3)10-6-15)14(2)20-16-7-11-18(22-4)12-8-16/h5-12H,1-4H3 |
InChI-Schlüssel |
LMEYMDPIGMZWSV-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=C(C=C1)OC)C(=NC2=CC=C(C=C2)OC)C |
Kanonische SMILES |
CC(=NC1=CC=C(C=C1)OC)C(=NC2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



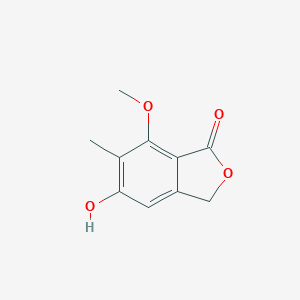
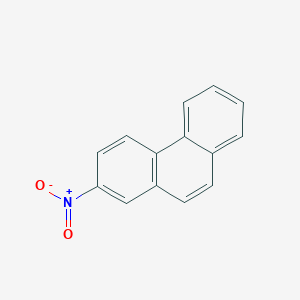
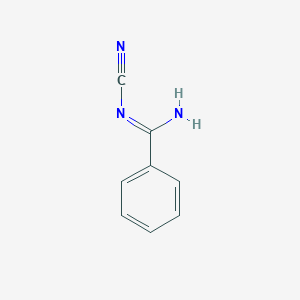
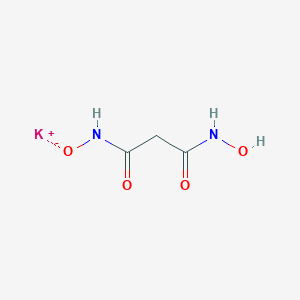
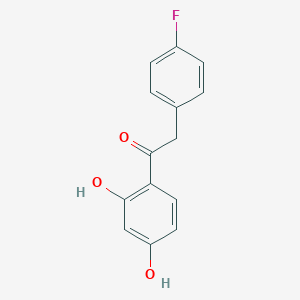
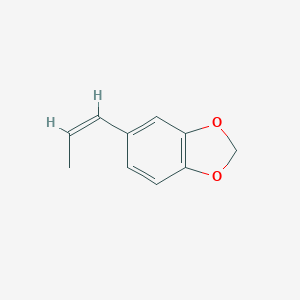
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
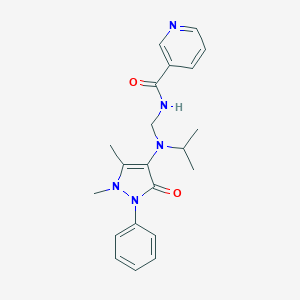
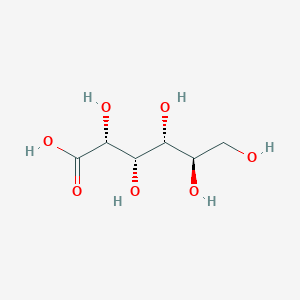
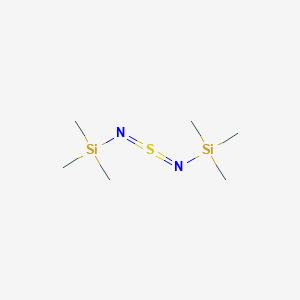
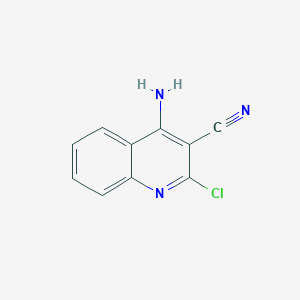
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
